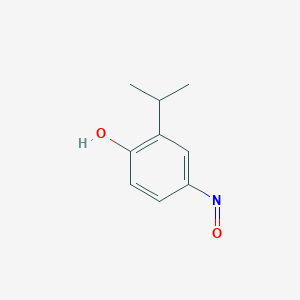
4-Nitroso-2-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroso-2-propan-2-ylphenol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a nitroso group (-NO) attached to a phenol ring, which is further substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-2-propan-2-ylphenol typically involves the nitration of 2-propan-2-ylphenol followed by reduction to form the nitroso derivative. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while the reduction step can be carried out using reagents such as sodium dithionite or iron powder under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-Nitroso-2-propan-2-ylphenol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-Nitro-2-propan-2-ylphenol.
Reduction: 4-Amino-2-propan-2-ylphenol.
Substitution: Various ethers and esters depending on the substituents used.
科学的研究の応用
4-Nitroso-2-propan-2-ylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitroso compounds and their biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Nitroso-2-propan-2-ylphenol involves its interaction with various molecular targets. The nitroso group is known to participate in redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 4-Nitro-2-propan-2-ylphenol
- 4-Amino-2-propan-2-ylphenol
- 2-Propan-2-ylphenol
Uniqueness
4-Nitroso-2-propan-2-ylphenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino analogs. This makes it valuable for specific synthetic applications and potential biological activities .
生物活性
4-Nitroso-2-propan-2-ylphenol is a nitroso compound with potential biological activities, particularly in the context of its chemical reactivity and interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound possesses a nitroso group that can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially resulting in significant biological effects. The compound can undergo several chemical reactions:
- Oxidation : The nitroso group can be oxidized to a nitro group using agents such as hydrogen peroxide or potassium permanganate.
- Reduction : The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
These reactions suggest that this compound could have diverse biological implications due to its ability to form different reactive species.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of nitroso compounds. For instance, compounds similar to this compound have shown promise in inducing apoptosis in cancer cells. A study demonstrated that certain nitroso compounds could trigger mitochondrial dysfunction leading to apoptosis in hepatocellular carcinoma cells (HepG2) and cholangiocarcinoma (HuCCT1) cells. The mechanism involved cell cycle arrest and activation of apoptotic pathways, including caspase activation and changes in the Bax/Bcl-2 ratio .
Neurotoxicity Studies
Research has also explored the neurotoxic effects of various compounds, including nitroso derivatives. In a screening study involving human neural stem cells (NSCs) and rat cortical neurons, specific compounds were identified for their selective toxicity. Although this compound was not directly tested, the findings underscore the importance of evaluating nitroso compounds for neurotoxic effects .
Table 1: Summary of Biological Activities Related to 4-Nitroso Compounds
特性
IUPAC Name |
4-nitroso-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













